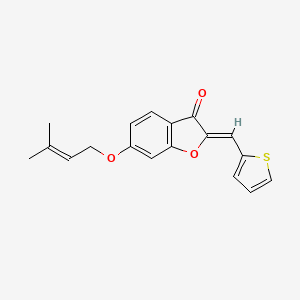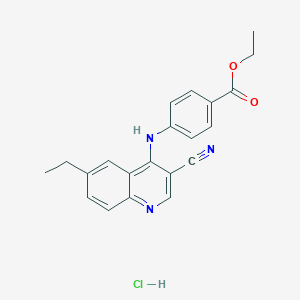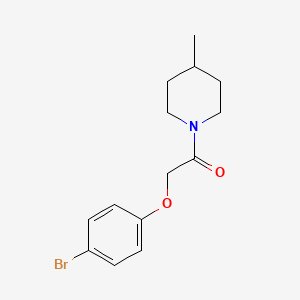
N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . Thiophene derivatives, which this compound is, are known to have a variety of properties and applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined through a variety of analytical techniques. These could include elemental analysis, spectroscopic studies, and computational methods .Aplicaciones Científicas De Investigación
Antioxidant Properties and Potential Lipid Protection
One notable application of cyanothiophene-based compounds, closely related to N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide, is in the field of antioxidant research. A study by Losada-Barreiro et al. (2020) synthesized a new cyanothiophene-based compound and evaluated its antioxidant activity. The compound exhibited significant antioxidant properties, comparing favorably with known antioxidants like Trolox and resveratrol. Its distribution in olive oil-in-water emulsions demonstrated a predominant localization in the interfacial region, suggesting its potential as a lipid protection additive in biomembranes or lipid-based systems. This property underlines the compound's relevance in protecting lipids from oxidative damage, which has implications for food preservation, cosmetic formulations, and biomedical applications where lipid oxidation is a concern (Losada-Barreiro, Sova, Mravljak, Saso, & Bravo-Díaz, 2020).
Polymeric and Nanoparticle Applications
In another related area, research by Campos et al. (2015) focused on the utilization of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides. Although not directly involving this compound, this study highlights the potential of using similar chemical frameworks for developing carrier systems that can alter the release profiles of bioactive compounds. Such systems can reduce environmental and human toxicity, enhance stability, and improve the efficacy of the encapsulated agents. This approach can be particularly relevant in designing delivery systems for agrochemicals, pharmaceuticals, and other industrial applications requiring controlled release of active ingredients (Campos, Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-18-12-6-4-3-5-11(12)13(17)16-14-10(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHLAAQUPSDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)





![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)
![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)
![2-[8-(4-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2604204.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)